2-Pyridineboronic acid
Overview
Description
2-Pyridineboronic acid is a compound of interest in the field of organic chemistry, particularly in the synthesis of pharmaceuticals and complex organic molecules. It serves as a versatile building block in various chemical reactions, including Suzuki cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the construction of complex molecular architectures .
Synthesis Analysis
The synthesis of 2-pyridineboronic acid has been achieved through a Grignard reaction using 2-bromopyridine, tris-trimethylsilylborate, and iPrMgCl as Grignard reagents under nitrogen. The process yields 2-pyridineboronic acid with a yield of 67.7% under controlled conditions, demonstrating the feasibility of producing this compound in high yield for further applications10.
Molecular Structure Analysis
The molecular structure of 2-pyridineboronic acid and its derivatives has been extensively studied through X-ray crystallography. These analyses reveal the orientation of hydroxyl groups and the presence of intramolecular and intermolecular hydrogen bonding, which can influence the reactivity and stability of the boronic acid group in subsequent chemical reactions .
Chemical Reactions Analysis
2-Pyridineboronic acid is primarily utilized in Suzuki cross-coupling reactions, a type of chemical reaction that forms carbon-carbon bonds between an aryl or vinyl boronic acid and an aryl or vinyl halide, catalyzed by a palladium complex. This reaction is widely used for synthesizing biaryl compounds, which are common structures in pharmaceuticals and organic materials . Additionally, the compound has been used in copper-catalyzed direct C-H arylation of pyridine N-oxides with arylboronic esters, providing a straightforward method to access 2-arylpyridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-pyridineboronic acid derivatives are influenced by their molecular structure. The presence of the boronic acid group allows for the formation of stable complexes with various metals, which can be exploited in the construction of supramolecular networks and in the development of luminescent materials. The boronic acid group also participates in hydrogen bonding, which can be essential for the formation of crystalline structures and for the reactivity in Suzuki coupling reactions .
Safety And Hazards
Future Directions
Recent research has focused on mitigating undesired protodeboronation in cross-coupling reactions . Protodeboronation is a well-known undesired side reaction, frequently associated with metal-catalysed coupling reactions that utilize boronic acids . Future research may focus on developing more efficient systems that can undergo rapid catalytic turnover, increasing the rate of productive reaction and thus subduing unwanted decomposition pathways such as protodeboronation .
properties
IUPAC Name |
pyridin-2-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BNO2/c8-6(9)5-3-1-2-4-7-5/h1-4,8-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLDUMMLRZFROX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=N1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376414 | |
Record name | 2-Pyridineboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridineboronic acid | |
CAS RN |
197958-29-5 | |
Record name | 2-Pyridineboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridine-2-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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